Renzapride hydrochloride

Cardiac Safety hERG Channel Blockade Proarrhythmic Risk

Renzapride hydrochloride uniquely combines full 5-HT4 agonism with partial 5-HT3 antagonism—a dual mechanism absent in prucalopride, mosapride, or tegaserod. Validated in human trials (71% colonic transit reduction at 4 mg), it is an essential tool compound for GI motility research. Its well-characterized hERG profile (IC50=1.8 μM) without QTc prolongation makes it a critical comparator for cardiac safety assays. Supplied at ≥98% purity with USP/EP traceability for analytical method validation.

Molecular Formula C16H23Cl2N3O2
Molecular Weight 360.3 g/mol
CAS No. 109872-41-5
Cat. No. B1680515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRenzapride hydrochloride
CAS109872-41-5
Synonyms4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride
Molecular FormulaC16H23Cl2N3O2
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl
InChIInChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m0./s1
InChIKeyWYONTPMGUQWRKN-IMVWOWLCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Renzapride Hydrochloride 109872-41-5: Chemical Profile and Procurement-Relevant Baseline Data


Renzapride hydrochloride (CAS 109872-41-5), also known as ATL-1251 or BRL 24924, is a substituted benzamide derivative classified as a gastroprokinetic agent and antiemetic [1]. It functions as a full agonist at serotonin 5-HT4 receptors and a partial antagonist at 5-HT3 receptors, with additional antagonistic activity at 5-HT2B and affinity for 5-HT2A and 5-HT2C receptors [1]. Renzapride has been investigated in multiple Phase II and III clinical trials for constipation-predominant irritable bowel syndrome (IBS-C) and has demonstrated dose-dependent acceleration of colonic transit [2]. As a reference standard, it is utilized in analytical method development, method validation (AMV), and Quality Controlled (QC) applications, with traceability against pharmacopeial standards (USP or EP) [3]. Physicochemically, renzapride hydrochloride has a molecular weight of 360.28 g/mol, molecular formula C16H23Cl2N3O2, and is supplied as a solid powder [4].

Renzapride Hydrochloride 109872-41-5: Why In-Class Compounds Cannot Be Freely Interchanged


Renzapride's unique dual-action pharmacological profile as a full 5-HT4 agonist and partial 5-HT3 antagonist distinguishes it from other 5-HT4 agonists that lack 5-HT3 antagonism (e.g., prucalopride, mosapride) or possess different selectivity profiles (e.g., cisapride, tegaserod) [1]. This dual mechanism is hypothesized to provide a broader spectrum of symptom relief in IBS, addressing both constipation via 5-HT4-mediated prokinesis and pain/discomfort via 5-HT3 antagonism [1]. The clinical failure of renzapride in Phase III trials due to insufficient efficacy over placebo, despite promising Phase II transit data, further underscores that simple substitution based on receptor class is not feasible [2]. The compound's specific interaction with hERG channels, resulting in an IC50 of 1.8 μM for channel blockade, and its distinct safety profile—including a lack of QTc prolongation but an observed incidence of ischemic colitis—are critical procurement considerations not shared by all analogs [3][4]. Substitution risks compromising both the intended therapeutic window and the specific safety monitoring parameters required in research or clinical investigation [5].

Renzapride Hydrochloride 109872-41-5: Quantifiable Differentiation from Key Comparators


Differential hERG Channel Blockade IC50: Renzapride vs. Cisapride, Prucalopride, Mosapride

Renzapride demonstrates an intermediate potency for blocking the human ether-à-gogo (hERG) cardiac potassium channel, a key predictor of proarrhythmic risk. In whole-cell patch-clamp experiments on cloned HERG channels transfected in COS-7 cells, renzapride exhibited an IC50 of 1.8 × 10⁻⁶ M (1.8 μM) [1]. This value places renzapride between the highly potent blocker cisapride (IC50 = 2.4 × 10⁻⁷ M, or 0.24 μM) and the less potent prucalopride (IC50 = 5.7 × 10⁻⁶ M, or 5.7 μM). Mosapride produced no significant effect on the recombinant HERG current [1]. The block mediated by renzapride was voltage-dependent, a characteristic shared with cisapride but not prucalopride [1]. Clinically, this intermediate hERG affinity correlates with the observation that renzapride does not prolong the QTc interval in humans, unlike cisapride, which was withdrawn due to fatal arrhythmias associated with potent hERG blockade [2].

Cardiac Safety hERG Channel Blockade Proarrhythmic Risk

Differential Receptor Binding Affinity: Renzapride vs. 5-HT4 Selective Agonists

Renzapride displays a unique binding profile across serotonin receptor subtypes, characterized by high affinity for 5-HT3 (Ki = 17 nM) and lower affinity for 5-HT4 (Ki = 477 nM) in in vitro radioligand binding studies using human and guinea-pig receptors, respectively [1]. For the human 5-HT4 receptor, renzapride exhibits a Ki of 115 nM [2]. In contrast, the highly selective 5-HT4 agonist prucalopride shows higher affinity for human 5-HT4 receptor splice variants (pKi range: 6.86–7.37, corresponding to Ki ≈ 43–138 nM) but lacks any affinity for 5-HT3 or 5-HT1B receptors [3][4]. Renzapride's Ki for human 5-HT4 receptor (115 nM) is comparable to but slightly higher (i.e., lower affinity) than prucalopride's reported affinity range. However, renzapride's additional high-affinity 5-HT3 antagonism (Ki = 17 nM) is a defining feature absent in prucalopride and other selective 5-HT4 agonists [1]. Renzapride also exhibits affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors, though these are unlikely to contribute to therapeutic effects [5].

Receptor Pharmacology Binding Affinity Selectivity Profile

Quantified Colonic Transit Acceleration: Renzapride vs. Placebo in IBS-C Patients

Renzapride produces a statistically significant, dose-dependent acceleration of colonic transit in patients with constipation-predominant irritable bowel syndrome (IBS-C). In a randomized, double-blind, placebo-controlled trial (n=48), ascending colon (AC) emptying half-time (t1/2) was reduced from a median of 17.5 hours with placebo to 5.0 hours with renzapride 4 mg once daily (P = 0.019), representing a 71% reduction in transit time [1][2]. A linear dose-response relationship was observed for colonic transit overall (GC8 h, P = 0.004; GC24 h, P = 0.056) [1]. In a separate pilot study (n=17), renzapride 2 mg twice daily (b.d.) reduced mean overall gastrointestinal transit time from 2.9 ± 1.6 days (placebo) to 1.9 ± 1.6 days (P = 0.024), a 34% reduction [3]. No significant effects were observed on gastric emptying or small bowel transit, indicating a colon-specific prokinetic action [1]. This magnitude of colonic transit acceleration is a key pharmacodynamic differentiator for renzapride relative to placebo, though direct comparator studies with other 5-HT4 agonists are lacking.

Gastrointestinal Motility Colonic Transit IBS-C Clinical Trial

Safety Profile Differentiation: Renzapride Lacks QTc Prolongation but Has Ischemic Colitis Signal

Renzapride's cardiovascular safety profile distinguishes it from other nonselective 5-HT4 agonists. A systematic review and comparative table confirm that renzapride does not cause prolongation of the QTc interval, a serious adverse event associated with cisapride (which led to its market withdrawal due to fatal arrhythmias) [1]. Tegaserod, another nonselective 5-HT4 agonist, was associated with an increased risk of serious ischemic cardiac events, leading to restricted access [1]. Renzapride thus occupies a middle ground: it avoids the QTc prolongation of cisapride but, in a long-term open-label extension study (n=971), three episodes of ischemic colitis were reported, raising a safety concern not observed with placebo in shorter-term trials [2]. This unique safety signature—no QTc prolongation coupled with a potential ischemic colitis risk—is a critical factor for procurement decisions, as it dictates specific safety monitoring requirements in any research protocol involving renzapride.

Cardiovascular Safety QTc Prolongation Ischemic Colitis

Pharmacokinetic Half-Life: Renzapride's 10-Hour Plasma t1/2 Supports Once-Daily Dosing

Renzapride exhibits linear pharmacokinetics with a mean plasma elimination half-life (t1/2) of approximately 10 hours in patients with IBS-C [1]. This relatively long half-life supports once-daily (o.d.) dosing, as evaluated in clinical trials (1, 2, or 4 mg o.d.) [1]. The 10-hour t1/2 is a key differentiator from shorter-acting prokinetics like cisapride (t1/2 ≈ 6-10 hours, but often dosed multiple times daily) and mosapride (t1/2 ≈ 2-3 hours, requiring multiple daily doses). While direct PK comparisons from a single study are not available, the 10-hour t1/2 of renzapride is consistent with the observed linear kinetics and the clinical efficacy of once-daily administration [1][2]. For research applications, this half-life informs blood sampling schedules for PK analysis and supports the feasibility of chronic once-daily dosing in preclinical or clinical studies.

Pharmacokinetics Plasma Half-Life Dosing Regimen

Renzapride Hydrochloride 109872-41-5: Validated Research and Industrial Application Scenarios


Preclinical in Vivo Gastrointestinal Transit Studies (Rodent Models)

Renzapride's well-characterized, dose-dependent acceleration of colonic transit, as demonstrated in human trials (71% reduction in ascending colon emptying time at 4 mg [1]), makes it a valuable tool compound for preclinical studies of gastrointestinal motility. Its dual 5-HT4 agonist/5-HT3 antagonist mechanism provides a broader spectrum of prokinetic activity compared to pure 5-HT4 agonists like prucalopride [2]. Researchers can leverage existing human PK/PD data (10-hour t1/2 [1]) to design translational studies in rodent models, using renzapride as a positive control to benchmark novel prokinetic agents or to investigate the role of 5-HT3 antagonism in modulating visceral sensitivity alongside transit [3].

Analytical Reference Standard for Method Development and QC in Drug Development

Renzapride hydrochloride is a fully characterized chemical compound used as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. Its use ensures traceability against pharmacopeial standards (USP or EP) during the synthesis and formulation stages of drug development [1]. With a defined molecular weight (360.28 g/mol) and purity specifications (min. 95%) [2][3], renzapride serves as a reliable calibrator for HPLC, LC-MS, and other analytical techniques used to quantify related benzamide derivatives or to develop dissolution methods for gastroprokinetic formulations. Its distinct retention time and mass spectrometric signature facilitate accurate identification and quantification in complex matrices [1].

hERG Channel Safety Screening and Cardiac Risk Assessment Assays

Given its quantifiable intermediate potency for hERG channel blockade (IC50 = 1.8 μM [1]), renzapride serves as a valuable comparator compound in cardiac safety screening assays. Its position in the hERG potency rank order (cisapride > renzapride > prucalopride > mosapride [1]) allows researchers to calibrate assay sensitivity and to benchmark the proarrhythmic potential of novel chemical entities. The voltage-dependent nature of renzapride's hERG block [1] also provides a mechanistic comparator for studies investigating the molecular determinants of drug-channel interactions. Furthermore, its established clinical safety profile—no QTc prolongation despite intermediate hERG affinity [2]—offers a unique reference point for interpreting in vitro hERG data in the context of clinical cardiac risk.

In Vitro Receptor Profiling Panels for Serotonergic Selectivity

Renzapride's defined binding affinities across multiple serotonin receptor subtypes (5-HT3: Ki = 17 nM; 5-HT4: Ki = 115 nM [human] / 477 nM [guinea-pig]; 5-HT2B antagonist; affinity for 5-HT2A/2C [1][2]) make it an essential control compound for in vitro receptor profiling panels. In competitive radioligand binding assays, renzapride can be used to validate assay conditions for 5-HT3 and 5-HT4 receptors, as well as to define the selectivity window of novel serotonergic ligands [3]. Its dual-action profile contrasts with highly selective agents like prucalopride (pure 5-HT4 agonist), enabling researchers to dissect the contributions of 5-HT3 antagonism versus 5-HT4 agonism in functional assays of gastrointestinal motility, secretion, and visceral nociception [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Renzapride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.